Phenylacetaldehyde - 13C2

Analytical Chemistry Mass Spectrometry Method Development

Phenylacetaldehyde-13C2 (CAS 1083053-39-7) is a stable isotope-labeled analog of the naturally occurring aromatic aldehyde phenylacetaldehyde. In this compound, two carbon atoms within the acetaldehyde moiety are substituted with the non-radioactive, heavy isotope carbon-13, resulting in a molecular formula of C6¹³C2H8O and a nominal mass increase of +2 Da relative to the unlabeled species.

Molecular Formula C8H8O
Molecular Weight 122.15
CAS No. 1083053-39-7
Cat. No. B591031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylacetaldehyde - 13C2
CAS1083053-39-7
SynonymsPhenylacetaldehyde - 13C2
Molecular FormulaC8H8O
Molecular Weight122.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylacetaldehyde-13C2 (CAS 1083053-39-7): Isotopically Labeled Analytical Standard for MS-Based Quantification


Phenylacetaldehyde-13C2 (CAS 1083053-39-7) is a stable isotope-labeled analog of the naturally occurring aromatic aldehyde phenylacetaldehyde . In this compound, two carbon atoms within the acetaldehyde moiety are substituted with the non-radioactive, heavy isotope carbon-13, resulting in a molecular formula of C6¹³C2H8O and a nominal mass increase of +2 Da relative to the unlabeled species . It is classified as an isotopically labeled internal standard (SIL-IS), a category of reagents that is considered essential for accurate and precise quantitative analysis by mass spectrometry (MS) [1]. This compound is specifically intended for research use in analytical method development, metabolomics, and tracing studies, where its distinct mass signature enables reliable differentiation from the endogenous analyte in complex biological and chemical matrices .

Why Substituting Phenylacetaldehyde-13C2 with a Structural Analog or Unlabeled Standard Compromises Analytical Data Integrity


In quantitative mass spectrometry, the internal standard (IS) is the cornerstone of analytical accuracy and precision, correcting for variability in sample preparation, injection, and ionization efficiency. Replacing Phenylacetaldehyde-13C2 with an unlabeled phenylacetaldehyde standard is analytically impossible, as the two compounds are indistinguishable to the mass spectrometer [1]. Substituting with a non-isotopic structural analog (e.g., 2-methylpentanal) is a common fallback, but this introduces significant risk due to potential differences in extraction recovery, chromatographic retention time, and, most critically, differential ion suppression or enhancement in the ion source (matrix effects) [2]. Even substitution with a deuterated analog (e.g., Phenylacetaldehyde-d5) carries a known risk of chromatographic separation due to the isotope effect, which can cause the IS and analyte to experience different matrix effects as they elute at slightly different times, thereby undermining the accuracy of the correction [3]. Phenylacetaldehyde-13C2, in contrast, offers a solution that closely approaches the ideal of physicochemical equivalence while maintaining a distinct, quantifiable mass difference.

Quantitative Differentiation of Phenylacetaldehyde-13C2 Against Comparator Internal Standards


Mass Spectrometric Differentiation: +2 Da Shift Enables Unambiguous Analyte Resolution

The incorporation of two 13C atoms into the phenylacetaldehyde molecule provides a distinct +2 Da mass shift compared to the unlabeled analyte (C8H8O, monoisotopic mass 120.06 Da). This is a fundamental requirement for a stable isotope-labeled internal standard (SIL-IS) and is the primary source of its quantitative power. Unlike a non-isotopic analog, this shift ensures that the internal standard and analyte peaks are well-resolved in the mass dimension, even though they are chemically identical and co-elute chromatographically . The resulting +2 m/z shift of the molecular ion peak is a definitive and verifiable characteristic for method validation .

Analytical Chemistry Mass Spectrometry Method Development

Synthesis and Isotopic Purity: Verified Incorporation Efficiency Exceeding 98%

The analytical reliability of an isotopically labeled internal standard is directly dependent on its isotopic purity. A method for synthesizing Phenylacetaldehyde-13C2 utilizes 13C-labeled methanol ([13C]-CH3OH) and 13CO2 as precursors. This synthetic route is reported to achieve isotopic incorporation efficiencies exceeding 98%, as verified by gas chromatography-mass spectrometry (GC-MS) . This high level of enrichment minimizes the presence of unlabeled or partially labeled species, which would otherwise contribute to background signal and reduce the accuracy and lower limit of quantification (LLOQ) in a quantitative assay.

Synthetic Chemistry Quality Control Isotope Ratio

Retention Time Equivalence and Matrix Effect Correction: 13C-Labeling Avoids Deuteration-Induced Chromatographic Shift

A critical differentiator between 13C and 2H (deuterium) labeled internal standards is their chromatographic behavior. While deuterated analogs can exhibit a slight, but significant, shift in retention time due to the isotope effect, this phenomenon is negligible for 13C-labeled compounds [1]. A deuterated standard that does not perfectly co-elute with the analyte will experience a different portion of the solvent or matrix-induced ionization suppression or enhancement in the LC-MS ion source. This undermines the fundamental assumption of the internal standard method—that the IS and analyte undergo identical ionization processes—and can lead to significant quantitative inaccuracies [2]. Phenylacetaldehyde-13C2 is expected to exhibit near-identical chromatographic retention to its unlabeled counterpart, providing superior correction for variable matrix effects compared to deuterated phenylacetaldehyde.

LC-MS/MS Bioanalysis Method Validation

Procurement-Driven Application Scenarios for Phenylacetaldehyde-13C2


Quantitative LC-MS/MS Method Development and Validation for Endogenous Phenylacetaldehyde

Phenylacetaldehyde-13C2 is the optimal internal standard for developing and validating a quantitative LC-MS/MS assay for phenylacetaldehyde in biological matrices. The combination of its distinct +2 Da mass shift and its chromatographic co-elution with the analyte makes it the gold-standard approach for correcting matrix effects, as outlined in Section 3. This ensures the method meets stringent regulatory guidelines for accuracy, precision, and sensitivity (e.g., ICH M10, FDA Bioanalytical Method Validation guidance). Using this standard is a procurement decision that directly reduces method development time and increases the likelihood of successful validation .

Stable Isotope Dilution Assays (SIDA) for Accurate Food and Flavor Analysis

In food chemistry, accurate quantification of volatile aroma compounds like phenylacetaldehyde is essential for quality control and flavor research. Using Phenylacetaldehyde-13C2 in a Stable Isotope Dilution Assay (SIDA) provides the highest level of analytical confidence. As established in Section 3, the high isotopic purity (>98%) ensures a low background, and its 13C label avoids the deuterium isotope effect that can compromise accuracy with phenylacetaldehyde-d5. This makes it the preferred choice for generating definitive, publication-ready data on phenylacetaldehyde concentrations in products like wine, chocolate, and fermented goods .

Tracing Phenylacetaldehyde in Metabolic Flux and Biosynthesis Studies

Researchers investigating the metabolic fate of phenylacetaldehyde, for example in the benzenoid pathway of plants or microbial systems, can use this compound as a tracer. The distinct +2 Da mass signature, identified in Section 3, allows its conversion products to be unambiguously tracked through a metabolic network using mass spectrometry. This application leverages the compound's isotopic purity to follow the carbon backbone without the risk of metabolic scrambling that can occur with deuterium labels, providing cleaner and more interpretable data on carbon flux .

Establishing System Suitability for Metabolomics and Exposomics Workflows

In large-scale untargeted metabolomics or exposomics studies, maintaining consistent LC-MS performance across hundreds or thousands of samples is a significant challenge. Phenylacetaldehyde-13C2 can be employed as a system suitability standard or a quality control (QC) spike-in to monitor for instrument drift in retention time, mass accuracy, and detector response. Its predictable behavior, particularly its co-elution with the endogenous analyte as described in Section 3, makes it a more reliable indicator of system performance for that specific analyte class than a generic, non-isotopic QC compound [1].

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